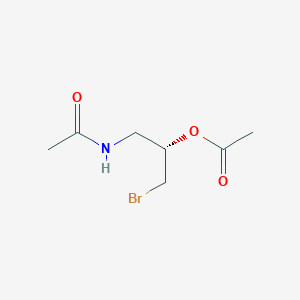

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (S)-N-(3-Bromo-2-acetoxypropyl)acetamide is a chemical entity that can be inferred to have potential relevance in synthetic organic chemistry and possibly in the development of pharmacologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related N-phenoxypropylacetamide derivatives has been reported, where these compounds were prepared and tested for their antiulcer activity . The synthesis involved the introduction of various functional groups to the acetamide moiety, which is a common structural feature shared with (S)-N-(3-Bromo-2-acetoxypropyl)acetamide. The synthesis of such compounds typically requires careful selection of starting materials, reagents, and reaction conditions to ensure the introduction of the desired substituents at the appropriate positions on the molecule.

Molecular Structure Analysis

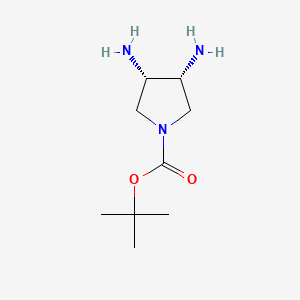

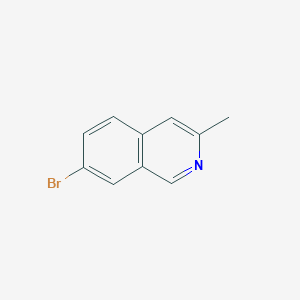

The molecular structure of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide would include an acetamide group, a bromine atom, and an acetoxy functional group. These functional groups are known to influence the chemical behavior and physical properties of the molecule. For instance, the presence of a bromine atom can make the compound amenable to further substitution reactions, as seen in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives . The stereochemistry indicated by the "(S)" prefix suggests that the compound has a specific three-dimensional orientation, which could be critical for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to (S)-N-(3-Bromo-2-acetoxypropyl)acetamide often include addition and substitution reactions. For example, N-bromoacetamide was used to react with a nitroalkene moiety by addition of bromine and an acetamido group across an olefinic double bond . Such reactions are typically facilitated by the presence of a catalytic amount of a base, such as sodium acetate. These reactions can lead to the formation of multiple products, where the major product is often determined by the reaction conditions and the steric and electronic properties of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide would be influenced by its functional groups. The acetamide group is known to confer polar character to the molecule, affecting its solubility and hydrogen bonding capacity. The bromine atom adds to the molecular weight and can participate in electrophilic substitution reactions. The acetoxy group could potentially be involved in ester hydrolysis under certain conditions. The specific physical properties such as melting point, boiling point, and solubility would depend on the precise structure and purity of the compound.

Aplicaciones Científicas De Investigación

Cytotoxic and Anti-inflammatory Applications

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide derivatives have been explored for their potential in various biomedical applications. One study synthesizes novel acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Notably, compounds with bromo groups in the phenoxy nucleus showed significant activities, comparable to standard drugs in these categories (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Applications

The antimicrobial properties of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide derivatives have also been a subject of research. One study involved the synthesis of various derivatives, highlighting their effectiveness against bacterial and fungal strains. Such compounds have shown promise as potential antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Applications in Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, derivatives of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide are used as intermediates or building blocks. For instance, one study discusses the synthesis of enantiomers of a specific compound using this acetamide as a building block for a β-blocker drug, demonstrating its utility in pharmaceutical synthesis (Lund, Bøckmann, & Jacobsen, 2016).

Chemoselective Acetylation and Synthesis Applications

Additionally, this compound has been involved in research on chemoselective acetylation processes. For example, a study utilized it for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcasing its role in chemical reactions and process optimization (Magadum & Yadav, 2018).

Safety And Hazards

The safety data sheet for “(S)-N-(3-Bromo-2-acetoxypropyl)acetamide” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S)-1-acetamido-3-bromopropan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTDBNUWNGYKLS-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CBr)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H](CBr)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)